1,3-Benzothiazole-2,5,6-triamine
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Overview
Description
1,3-Benzothiazole-2,5,6-triamine is an aromatic heterocyclic compound that contains a benzene ring fused to a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of three amine groups at positions 2, 5, and 6 of the benzothiazole ring makes it a versatile building block for the synthesis of various derivatives with diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzothiazole-2,5,6-triamine typically involves the condensation of 2-aminobenzenethiol with appropriate reagents. One common method is the reaction of 2-aminobenzenethiol with cyanogen bromide, followed by cyclization to form the benzothiazole ring. Another approach involves the reaction of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions, leading to the formation of the benzothiazole ring through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazole-2,5,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydrobenzothiazole derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazole derivatives, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Benzothiazole-2,5,6-triamine has a wide range of applications in scientific research:
Biology: The compound and its derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer agents.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for treating bacterial infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-benzothiazole-2,5,6-triamine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to the inhibition of enzymes such as DNA gyrase and dihydrofolate reductase. In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Similar structure but with only one amine group.
2-Mercaptobenzothiazole: Contains a thiol group instead of amine groups.
Benzoxazole: Contains an oxygen atom in place of the sulfur atom in the thiazole ring.
Uniqueness
1,3-Benzothiazole-2,5,6-triamine is unique due to the presence of three amine groups, which provide multiple sites for chemical modification and functionalization. This makes it a versatile compound for the synthesis of a wide range of derivatives with diverse biological and chemical properties .
Properties
IUPAC Name |
1,3-benzothiazole-2,5,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,8-9H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMYJGCJPKZCJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1N=C(S2)N)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356503 |
Source
|
Record name | 1,3-benzothiazole-2,5,6-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313241-12-2 |
Source
|
Record name | 1,3-benzothiazole-2,5,6-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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